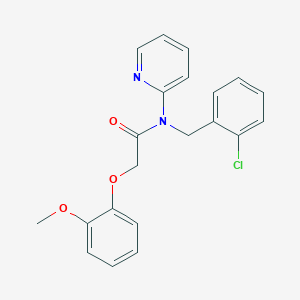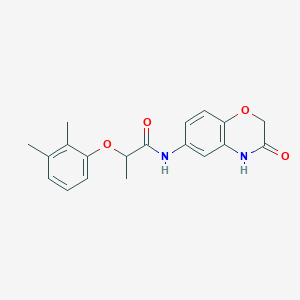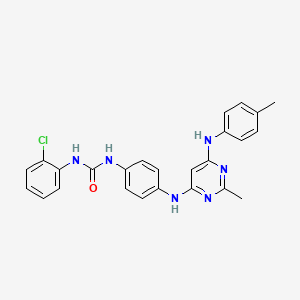![molecular formula C20H21ClN2OS2 B11327964 3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11327964.png)
3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the pyrrolidine and thiophene rings, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the benzothiophene core and introduce the chloro and methyl groups through electrophilic aromatic substitution reactions. The pyrrolidine and thiophene rings can be introduced via nucleophilic substitution reactions and cross-coupling reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may produce amines.
Applications De Recherche Scientifique
3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its chemical properties may be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine and thiophene rings may facilitate binding to certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide
- 3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide
- 3-chloro-6-methyl-N-[2-(pyrrolidin-1-yl)-2-(pyridin-2-yl)ethyl]-1-benzothiophene-2-carboxamide
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and reactivity compared to similar compounds with different heterocyclic rings.
Propriétés
Formule moléculaire |
C20H21ClN2OS2 |
|---|---|
Poids moléculaire |
405.0 g/mol |
Nom IUPAC |
3-chloro-6-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H21ClN2OS2/c1-13-6-7-14-17(11-13)26-19(18(14)21)20(24)22-12-15(16-5-4-10-25-16)23-8-2-3-9-23/h4-7,10-11,15H,2-3,8-9,12H2,1H3,(H,22,24) |
Clé InChI |
ZPQUHRVAQXOOJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C3=CC=CS3)N4CCCC4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11327890.png)
![9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11327903.png)

![7-(1,3-benzothiazol-2-yl)-2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11327914.png)
![N-(3,5-dimethoxyphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B11327921.png)
![7-Chloro-1-(4-chlorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11327922.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11327934.png)

![4-methyl-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B11327938.png)
![4-(1H-tetrazol-1-yl)phenyl [4-(propan-2-yl)phenoxy]acetate](/img/structure/B11327951.png)
![Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2,3-dimethoxyphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11327960.png)
![4-(4-ethylpiperazin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11327961.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11327975.png)
